Imidazo[1,2-a]pyridin-3-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methanol group attached at the third position of the imidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through hydrogen-bonding and steric interactions . The specific interactions of this compound with its targets would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridin-3-ylmethanol can be synthesized through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridine with an aryl aldehyde and tert-butyl isocyanide. This reaction is typically catalyzed by iodine and proceeds via a [4 + 1] cycloaddition mechanism . Another approach involves the oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .
Industrial Production Methods
Industrial production of this compound often employs scalable multicomponent reactions due to their efficiency and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification processes .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridin-3-ylmethanal.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazo[1,2-a]pyridin-3-ylmethanal.
Reduction: Imidazo[1,2-a]pyridin-3-ylmethane.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-3-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused bicyclic structure but differ in the heteroatoms present in the rings. This compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity .
List of Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAGAGZXOOYJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545524 | |
Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-43-1 | |
Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {imidazo[1,2-a]pyridin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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